
2-溴-5-(甲硫基)吡啶
概述
描述
“2-Bromo-5-(methylthio)pyridine” is a chemical compound with the molecular formula C6H6BrNS . It is an important intermediate in organic synthesis, with applications such as pharmaceutical intermediate, organic synthesis, organic solvent, production of dyes, pesticide, and spice .
Synthesis Analysis
The synthesis of “2-Bromo-5-(methylthio)pyridine” involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . This method has been shown to be robust, with ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines synthesized .
Molecular Structure Analysis
The molecular structure of “2-Bromo-5-(methylthio)pyridine” can be represented by the SMILES string BrC1=CC=C(SC)C=N1 . The molecular weight of the compound is 204.09 g/mol .
Physical And Chemical Properties Analysis
“2-Bromo-5-(methylthio)pyridine” is a solid compound . It has a molecular weight of 204.09 g/mol . The compound has a melting point of 36-41 °C .
科学研究应用
新型吡啶衍生物的合成:Ahmad 等人(2017 年)的一项研究描述了使用钯催化的 Suzuki 交叉偶联反应合成新型吡啶衍生物。这些衍生物显示出作为液晶手性掺杂剂的潜力,并表现出显着的生物活性,例如抗血栓和生物膜抑制特性(Ahmad 等人,2017 年)。
光谱和光学研究:Vural 和 Kara(2017 年)对类似的吡啶衍生物进行了光谱表征,并研究了它们的非线性光学性质。他们的研究包括 DFT 研究和抗菌活性测试,这对于了解材料在各个领域的潜在应用非常重要(Vural 和 Kara,2017 年)。
合成和分子结构:Riedmiller 等人(1999 年)研究了吡啶衍生物(包括 5-甲基-2-三甲基甲硅烷基-吡啶)的合成和分子结构,证明了吡啶基化合物的化学合成中的多功能性(Riedmiller 等人,1999 年)。
溴化反应:Zav’yalova 等人(2009 年)探索了吡啶衍生物的溴化反应,突出了化学反应性和合成各种杂环化合物的潜力(Zav’yalova 等人,2009 年)。
光致互变异构:Vetokhina 等人(2012 年)研究了吡啶衍生物中的光致互变异构,提供了对这些化合物激发态行为的见解,这可能对光化学和材料科学产生影响(Vetokhina 等人,2012 年)。
抗肿瘤活性:Zhou 等人(2015 年)合成了吡啶磺酰胺衍生物并研究了它们的抗肿瘤活性,表明吡啶化合物在药物化学中的潜力(Zhou 等人,2015 年)。
安全和危害
作用机制
Target of Action
It is known that this compound is used by researchers in the field of organic chemistry for various synthetic applications .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-5-(methylthio)pyridine . Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and interactions with its targets.
属性
IUPAC Name |
2-bromo-5-methylsulfanylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNS/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMCOWPTUPYFCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CN=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470151 | |
| Record name | 2-Bromo-5-(methylthio)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(methylthio)pyridine | |
CAS RN |
134872-23-4 | |
| Record name | 2-Bromo-5-(methylthio)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


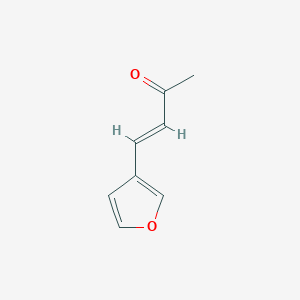
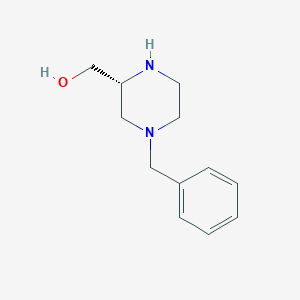
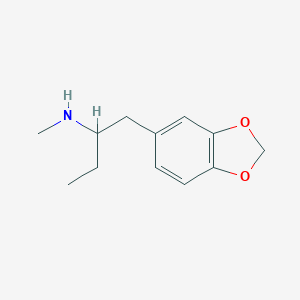


![Methyl (4R)-4-[(3R,5R,6R,8R,9S,10R,12S,13R,14S,17R)-3,12-diacetyloxy-6-bromo-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B180644.png)
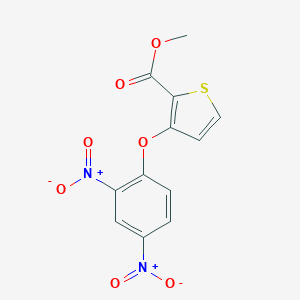

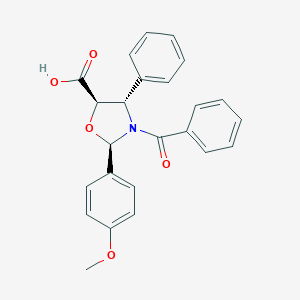

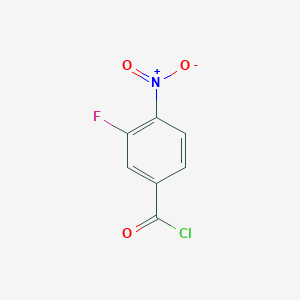
![2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B180656.png)
![1-Oxa-9-azaspiro[5.5]undecan-5-amine](/img/structure/B180660.png)